CRS3123 Dihydrochloride: A Technical Overview for Drug Development Professionals
CRS3123 Dihydrochloride: A Technical Overview for Drug Development Professionals
Boulder, CO - CRS3123 is an investigational, narrow-spectrum oral antibiotic currently in clinical development for the treatment of Clostridioides difficile infection (CDI). This technical guide provides an in-depth overview of its chemical structure, mechanism of action, and available preclinical and clinical data for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
CRS3123 is a fully synthetic, small-molecule antibacterial agent. The dihydrochloride (B599025) salt is the form utilized in clinical development.
| Property | Value |
| Chemical Name | Thieno[3,2-b]pyridin-7(4H)-one, 5-[[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-1-benzopyran-4-yl]amino]propyl]amino]-, hydrochloride (1:2)[1] |
| Chemical Formula | C₁₉H₂₁Br₂Cl₂N₃O₂S[1][2] |
| Molecular Weight | 586.17 g/mol [1][2] |
| CAS Number | 1013915-99-5[1][2] |
| Appearance | White to off-white solid[1] |
| SMILES | O=C1C2=C(C=CS2)NC(NCCCN[C@@H]3CCOC4=C(Br)C=C(Br)C=C34)=C1.[H]Cl.[H]Cl |
| InChI | InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 |
A diagram of the chemical structure of CRS3123 is provided below.[3]
Mechanism of Action: Selective Inhibition of Methionyl-tRNA Synthetase
CRS3123 exerts its antibacterial effect through a novel mechanism of action: the potent and selective inhibition of bacterial type 1 methionyl-tRNA synthetase (MetRS).[4][5][6] MetRS is a crucial enzyme responsible for charging methionine onto its cognate transfer RNA (tRNA), an essential step in protein biosynthesis. By inhibiting MetRS, CRS3123 effectively halts protein production, leading to the cessation of bacterial growth and toxin production.[4][5][7]
The narrow spectrum of activity of CRS3123 is attributed to its high selectivity for the type 1 MetRS found in certain bacteria, including C. difficile, while having minimal effect on the type 2 MetRS present in most Gram-negative bacteria and in human cells.[5][7] This targeted approach is designed to minimize disruption of the normal gut microbiota, a key factor in the prevention of CDI recurrence.[4][7]
Mechanism of action of CRS3123.
Preclinical and Clinical Data
In Vitro Activity
CRS3123 has demonstrated potent in vitro activity against a wide range of C. difficile clinical isolates, including hypervirulent strains such as BI/NAP1/027.[8] It also shows activity against other clinically relevant Gram-positive bacteria. Notably, it has limited activity against commensal gut anaerobes like Bacteroides and Bifidobacterium, supporting its narrow-spectrum profile.[9][10]
| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridioides difficile | 0.5 - 1 | 1 |
| Staphylococcus aureus | < 1 | |
| Streptococcus pyogenes | < 1 | |
| Enterococcus faecalis | < 1 | |
| Enterococcus faecium | < 1 |
Data from in vitro susceptibility testing.[8]
Animal Model Efficacy
In a hamster model of CDI, CRS3123 demonstrated superiority over vancomycin (B549263) in terms of animal survival.[11] This in vivo efficacy, coupled with the inhibition of toxin and spore formation, highlights its potential as a robust treatment for CDI.[11]
| Treatment Group | Dosage | Survival Rate (Day 33) |
| CRS3123 | 0.5 mg/kg/day | 62% |
| CRS3123 | 5 mg/kg/day | 75% |
| Vancomycin | 20 mg/kg/day | Lower than CRS3123 |
Data from a hamster model of C. difficile infection.[11]
Clinical Trial Data
CRS3123 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase 1 Studies: In healthy adult volunteers, CRS3123 was found to be safe and well-tolerated in both single ascending doses (100 mg to 1200 mg) and multiple ascending doses (200 mg, 400 mg, and 600 mg twice daily for 10 days).[5][12] The studies showed limited systemic absorption, with the majority of the orally administered drug remaining in the gastrointestinal tract, leading to high fecal concentrations.[7]
Phase 2 Study: A randomized, double-blind, comparator-controlled trial evaluated the efficacy and safety of CRS3123 (200 mg and 400 mg twice daily for 10 days) compared to oral vancomycin (125 mg four times daily for 10 days) in adults with CDI.[4][12][13]
| Outcome | CRS3123 (200 mg & 400 mg) | Vancomycin (125 mg) |
| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |
| CDI Recurrence Rate (Day 40) | 4% | 23% |
Topline results from the Phase 2 clinical trial.[4][13][14]
Experimental Protocols: Phase 2 Clinical Trial Design
The Phase 2 study was a multicenter, randomized, double-blind, comparator-controlled trial designed to assess the safety and efficacy of CRS3123 in adult patients with a primary episode or first recurrence of CDI.[7][13][15]
Phase 2 clinical trial workflow for CRS3123.
Inclusion Criteria:
-
Adults ≥ 18 years of age.
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Diagnosed with a primary episode or first recurrence of CDI.
-
Stool positive for C. difficile toxin A and/or B.[12]
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Three or more diarrheal stools per day in the 24 hours prior to randomization.[12]
Exclusion Criteria:
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Intractable vomiting preventing oral medication intake.
-
Severe underlying disease with a life expectancy of less than the study duration.
-
More than one prior CDI episode within the last 3 months or more than two in the last 12 months.
-
Anticipated need for systemic antibiotic therapy during the study period.[16]
Endpoints:
-
Primary: Rate of clinical cure at the Test of Cure visit (Day 12).[7][13]
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Secondary: Plasma concentrations of CRS3123, health-related quality of life outcomes, and rate of CDI recurrence.[7][16]
-
Exploratory: Effects on fecal microbiology, biomarkers of inflammation, metabolome, and microbiome.[7]
Conclusion
CRS3123 dihydrochloride is a promising novel antibiotic for the treatment of C. difficile infection. Its unique mechanism of action, narrow spectrum of activity, and positive preclinical and clinical data, particularly the low recurrence rates observed in the Phase 2 trial, suggest it could be a valuable addition to the therapeutic arsenal (B13267) against CDI. Further clinical development will be crucial to fully elucidate its role in managing this challenging infection.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. businesswire.com [businesswire.com]
- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. crestonepharma.com [crestonepharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. contagionlive.com [contagionlive.com]
- 13. crestonepharma.com [crestonepharma.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]

